molecular formula C9H11N3 B1344295 2-(1H-indazol-3-yl)ethanamine CAS No. 6814-68-2

2-(1H-indazol-3-yl)ethanamine

Cat. No.: B1344295
CAS No.: 6814-68-2
M. Wt: 161.2 g/mol
InChI Key: YTADWSDGULTVBB-UHFFFAOYSA-N
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Description

2-(1H-indazol-3-yl)ethanamine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on derivatives of 2-(1H-indazol-3-yl)ethanamine, such as those involving the synthesis of novel compounds with 1H-indol-3-yl moieties, has demonstrated significant antimicrobial activity. These compounds have been evaluated for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal species. The structural modifications to the indazol-3-yl ethanamine backbone have been instrumental in enhancing these activities, showcasing the compound's potential as a framework for developing new antimicrobial agents (Kumbhare et al., 2013).

DNA Binding and Cytotoxicity

Another area of research has focused on Cu(II) complexes of tridentate ligands related to this compound, demonstrating good DNA binding propensity and significant cytotoxicity against various cancer cell lines. These complexes exhibit promising therapeutic potential, offering insights into the design of novel anticancer drugs with enhanced efficacy and specificity. The ability of these compounds to interact with DNA and induce cytotoxic effects highlights their significance in cancer research and therapy (Kumar et al., 2012).

Efflux Pump Inhibition

Indole derivatives, including those based on the this compound structure, have been synthesized and evaluated for their ability to inhibit the NorA efflux pump in Staphylococcus aureus. This efflux pump contributes to antibiotic resistance, and the inhibition by indole derivatives can restore the antibacterial activity of fluoroquinolones against resistant strains. This research underscores the therapeutic potential of this compound derivatives in combating antibiotic resistance, marking a significant step towards the development of more effective antimicrobial strategies (Héquet et al., 2014).

Metal Complexes and Ligand Decomposition

The synthesis and characterization of metal complexes involving pyrazole-based tripodal tetraamine ligands related to this compound have been explored. These studies not only contribute to our understanding of coordination chemistry but also have implications for the development of new materials with potential applications in catalysis, magnetic materials, and molecular recognition. The research into these complexes provides valuable insights into the structural and electronic properties that govern the behavior of these compounds (Cubanski et al., 2013).

Safety and Hazards

The safety and hazards of “2-(1H-indazol-3-yl)ethanamine” are not well-documented. It is recommended to handle this compound with appropriate safety measures .

Future Directions

Indazole-containing compounds, including “2-(1H-indazol-3-yl)ethanamine”, continue to be a focus of research due to their potential therapeutic applications . Further studies are needed to fully understand the properties and potential uses of “this compound”.

Biochemical Analysis

Biochemical Properties

2-(1H-indazol-3-yl)ethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby exhibiting anti-inflammatory properties . Additionally, this compound has shown potential in inhibiting certain kinases, which are enzymes that play a pivotal role in cell signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with COX-2 results in the inhibition of this enzyme, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and anticancer properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, some toxic or adverse effects have been reported, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These interactions can influence metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, thereby influencing its biological effects .

Properties

IUPAC Name

2-(2H-indazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTADWSDGULTVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627219
Record name 2-(2H-Indazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6814-68-2
Record name 2-(2H-Indazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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